2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
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Overview
Description
2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a pyrazoloquinoline core makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps:
Formation of the Pyrazoloquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-chloroquinoline derivative, with phenylhydrazine in the presence of a solvent like 1-pentanol.
Carboxamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar structural framework and have been investigated for their pharmacological activities.
Quinazoline derivatives: Known for their diverse biological activities, including anti-cancer and anti-inflammatory effects.
Quinoline derivatives: Widely studied for their therapeutic potential in various diseases.
Uniqueness
2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H19ClN4O2 |
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Molecular Weight |
442.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O2/c1-15(16-5-3-2-4-6-16)28-24(31)17-7-12-22-20(13-17)23-21(14-27-22)25(32)30(29-23)19-10-8-18(26)9-11-19/h2-15,29H,1H3,(H,28,31) |
InChI Key |
MSTVPNHSKIKJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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